molecular formula C17H16ClNO3S2 B2690315 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide CAS No. 2034353-78-9

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide

Cat. No.: B2690315
CAS No.: 2034353-78-9
M. Wt: 381.89
InChI Key: BYNAHCDBIHMVTN-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, particularly in the study of novel analgesic agents. This compound belongs to the benzothiophene class of heterocycles, a scaffold well-documented for its diverse biological activities, which include potent analgesic, anti-inflammatory, and antitumor effects . The structural core of this molecule, featuring a benzo[b]thiophene unit linked to a 2-chlorobenzenesulfonamide group via a hydroxypropyl chain, is analogous to that of recently investigated benzo[b]thiophene-2-carboxamides. Such compounds have been identified as novel opioid receptor agonists, demonstrating potent antinociceptive effects in animal models of thermal-stimulated pain and inflammatory-induced allodynia . The primary research value of this compound lies in its potential mechanism of action. Structurally similar analogs have been shown to activate the mu-opioid receptor through cyclic adenosine monophosphate (cAMP) and β-arrestin-2-mediated signaling pathways, but with a promisingly reduced side-effect profile compared to classical opioids like morphine . Preclinical studies on these analogs indicate significantly less gastrointestinal transit inhibition (constipation) and reduced development of antinociceptive tolerance . This makes derivatives of this chemical class a compelling focus for the development of new pain therapeutics with an improved safety margin. Researchers can utilize this high-purity compound as a key intermediate in structure-activity relationship (SAR) studies, for exploring novel signaling pathways of opioid receptors, or as a chemical probe for in vitro binding and functional assays. The presence of the sulfonamide group is a common feature in many bioactive molecules and is known to contribute to target binding and physicochemical properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S2/c1-17(20,16-10-12-6-2-4-8-14(12)23-16)11-19-24(21,22)15-9-5-3-7-13(15)18/h2-10,19-20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNAHCDBIHMVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be critical to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial and anticancer agent. The benzo[b]thiophene moiety is known for its biological activity, and modifications can enhance its efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modifications.

Mechanism of Action

The mechanism by which N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide exerts its effects involves interactions with various molecular targets. The benzo[b]thiophene moiety can intercalate with DNA, disrupting replication and transcription processes, which is crucial for its anticancer activity. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and pharmacological implications compared to related compounds:

Compound Name Core Structure Key Substituents Biological Activity (GI50/IC50) Key Advantages/Limitations References
Target Compound Benzo[b]thiophene 2-Hydroxypropyl, 2-chlorobenzenesulfonamide N/A* Enhanced solubility (sulfonamide), metabolic stability (Cl)
[Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile] (31) Benzo[b]thiophene Acrylonitrile, 3,4-dimethoxyphenyl GI50 <10 nM (MCF7) High potency; potential P-gp efflux susceptibility
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24) Cyclopenta[b]thiophene Cyano, sulfamoylphenylamino, pyrimidinyl IC50 ~50 nM (MCF7) Tyrosine kinase inhibition; sodium salt improves solubility
4-(5,6-Dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol (25) Thieno-triazine Phenol, cyclopenta-thieno-triazine IC50 ~30 nM (MCF7) High antiproliferative activity; limited solubility
Key Observations:
  • Sulfonamide vs. Acrylonitrile/Cyano Groups: The sulfonamide in the target compound likely improves solubility and hydrogen-bonding capacity compared to the acrylonitrile group in compound 31, which may enhance membrane permeability but increase P-gp recognition .
  • Chlorine vs. Methoxy Substituents : The 2-chloro group in the target compound may reduce metabolic oxidation compared to methoxy groups in compound 31, which are prone to demethylation .

Computational and Solvation Studies

Density-functional theory (DFT) methods, such as Becke’s hybrid exchange-correlation functional and the Lee-Yang-Parr (LYP) correlation functional , have been critical in predicting electronic properties of benzo[b]thiophene derivatives. For example:

  • Electrostatic Potential Maps: The sulfonamide group in the target compound likely exhibits strong electron-withdrawing effects, stabilizing charge-transfer interactions in biological targets.
  • Solvation Models : Conductor-like polarizable continuum models (C-PCM and COSMO) predict moderate solubility for the target compound due to its polar sulfonamide and hydroxypropyl groups, outperforming lipophilic analogs like 31 .

Resistance Profile and Pharmacokinetics

Compounds 31–33 () overcome P-gp-mediated resistance due to their acrylonitrile scaffolds . The target compound’s sulfonamide group may further reduce P-gp affinity, as sulfonamides are less recognized by efflux pumps compared to methoxy-substituted aromatics.

Biological Activity

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[b]thiophene moiety, a hydroxypropyl group, and a chlorobenzenesulfonamide group. This unique combination of functional groups contributes to its diverse biological properties. The sulfonamide functional group is particularly notable for its role in various therapeutic applications, including antimicrobial and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Benzothiophene Core : Often achieved through palladium-catalyzed coupling reactions.
  • Hydroxypropyl Substitution : Introduction of the hydroxypropyl group via nucleophilic substitution.
  • Chlorination : The final step involves chlorination to introduce the chlorobenzene moiety.

Each step requires precise control of reaction conditions to ensure high yields and purity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi.

CompoundBiological ActivityReference
N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-(1H-pyrazol-5-yl)acetamideAnti-inflammatory, analgesic
N-[4-chloro-2-(6-fluorobenzothiazol-4-yl)]benzenesulfonamideAntibacterial, antifungal
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-bromobenzamideAntimicrobial, anticancer

Cardiovascular Effects

Studies have explored the impact of benzenesulfonamides on cardiovascular parameters. For example, one study demonstrated that certain derivatives could influence perfusion pressure in a time-dependent manner, suggesting potential applications in managing blood pressure and coronary resistance.

GroupCompoundDoseEffect on Perfusion Pressure
IControl-Baseline
IIBenzenesulfonamide0.001 nMNo significant change
IIICompound 4 (4-(2-aminoethyl)-benzenesulfonamide)0.001 nMDecreased perfusion pressure
IVCompound 5 (4-[3-(4-nitrophenyl)-ureido]-benzenesulfonamide)0.001 nMNo significant change

These findings indicate that specific sulfonamide derivatives can interact with biomolecules involved in cardiovascular regulation, potentially leading to therapeutic applications in hypertension management .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Inhibition of Enzymes : Interaction with enzymes related to inflammatory pathways or microbial resistance.
  • Receptor Modulation : Potential modulation of receptors involved in pain and inflammation.

Docking studies have suggested that similar compounds can act as calcium channel inhibitors, which may contribute to their cardiovascular effects .

Case Studies

Several case studies have highlighted the efficacy of sulfonamide derivatives in clinical settings:

  • Antimicrobial Efficacy : A study reported that derivatives similar to this compound exhibited broad-spectrum activity against resistant bacterial strains.
    • MIC Values : Compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 0.5 μg/mL against Candida albicans and Cryptococcus neoformans.
  • Inflammatory Response : In vivo studies demonstrated that certain derivatives reduced inflammation markers significantly compared to controls.

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